N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
C6 dihydro Ceramide is a metabolically inactive analog of C6 ceramide that has been used as a negative control in experiments investigating the biological activity of C6 ceramide.
C6 Dihydroceramide is a non-permeable, inert synthetic lipid.
N-hexanoyldihydroceramide is a dihydroceramide in which the ceramide N-acyl group is specified as hexanoyl. It derives from a hexanoic acid.
C6 Dihydroceramide is a non-permeable, inert synthetic lipid.
N-hexanoyldihydroceramide is a dihydroceramide in which the ceramide N-acyl group is specified as hexanoyl. It derives from a hexanoic acid.
Brand Name:
Vulcanchem
CAS No.:
171039-13-7
VCID:
VC20838285
InChI:
InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Molecular Formula:
C24H49NO3
Molecular Weight:
399.7 g/mol
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
CAS No.: 171039-13-7
Cat. No.: VC20838285
Molecular Formula: C24H49NO3
Molecular Weight: 399.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | C6 dihydro Ceramide is a metabolically inactive analog of C6 ceramide that has been used as a negative control in experiments investigating the biological activity of C6 ceramide. C6 Dihydroceramide is a non-permeable, inert synthetic lipid. N-hexanoyldihydroceramide is a dihydroceramide in which the ceramide N-acyl group is specified as hexanoyl. It derives from a hexanoic acid. |
|---|---|
| CAS No. | 171039-13-7 |
| Molecular Formula | C24H49NO3 |
| Molecular Weight | 399.7 g/mol |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide |
| Standard InChI | InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |
| Standard InChI Key | VUMHYWBWYSPQMM-XZOQPEGZSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O |
| SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O |
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